molecular formula C8H11NO B1461735 2-(Furan-3-yl)pyrrolidine CAS No. 383127-25-1

2-(Furan-3-yl)pyrrolidine

Cat. No. B1461735
CAS RN: 383127-25-1
M. Wt: 137.18 g/mol
InChI Key: SOXFRHPXNDULKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Furan-3-yl)pyrrolidine” is a nitrogen-containing heterocyclic compound . It is characterized by a five-membered pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . It is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives have diverse therapeutic applications . They are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases . The combination of different pharmacophore in a pyrrolidine ring system has led to more active compounds .

Advantages and Limitations for Lab Experiments

The use of 2-(Furan-3-yl)pyrrolidinelidine in lab experiments has several advantages. It is a versatile compound which can be used as a starting material for the synthesis of heterocyclic compounds and pharmaceuticals. It is also a relatively inexpensive compound which is easy to obtain. However, there are some limitations to its use in lab experiments. It is a highly reactive compound which can react with other compounds in the reaction mixture. In addition, it can produce toxic by-products if not handled properly.

Future Directions

In the future, 2-(Furan-3-yl)pyrrolidinelidine can be used to develop new drugs and pharmaceuticals. It can also be used to synthesize new polymers and materials. In addition, it can be used to explore new reaction pathways and to develop new catalysts. Furthermore, it can be used to study the biochemical and physiological effects of different compounds. Finally, it can be used to develop new methods for the synthesis of heterocyclic compounds.

Scientific Research Applications

2-(Furan-3-yl)pyrrolidinelidine is used in a wide range of scientific research applications. It is used as a building block in organic synthesis, as a starting material for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It is also used as a precursor for the synthesis of drugs and pharmaceuticals. In addition, 2-(Furan-3-yl)pyrrolidinelidine is used as a reagent in the synthesis of polymers and as a catalyst in organic reactions.

properties

IUPAC Name

2-(furan-3-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXFRHPXNDULKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657746
Record name 2-(Furan-3-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383127-25-1
Record name 2-(3-Furanyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-3-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-3-yl)pyrrolidine
Reactant of Route 2
2-(Furan-3-yl)pyrrolidine
Reactant of Route 3
2-(Furan-3-yl)pyrrolidine
Reactant of Route 4
2-(Furan-3-yl)pyrrolidine
Reactant of Route 5
2-(Furan-3-yl)pyrrolidine
Reactant of Route 6
2-(Furan-3-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.